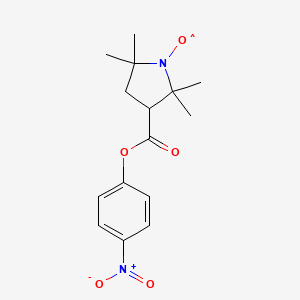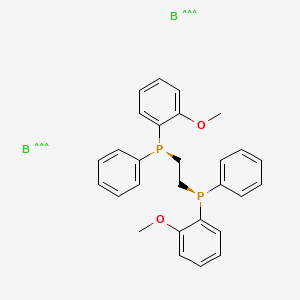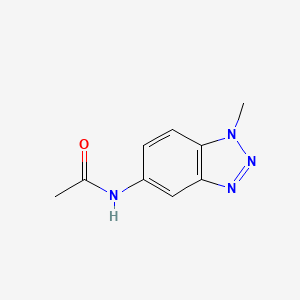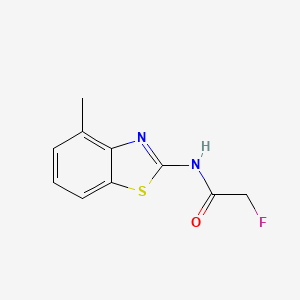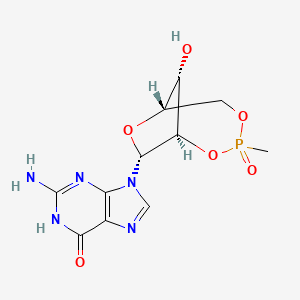
2',5'-Cyclic methylphosphonate guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Cyclic methylphosphonate guanosine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a cyclic methylphosphonate group attached to the guanosine molecule, which imparts distinct biochemical and pharmacological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Cyclic methylphosphonate guanosine typically involves the cyclization of a guanosine derivative with a methylphosphonate group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization process. For instance, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2’,5’-Cyclic methylphosphonate guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the methylphosphonate group.
Substitution: Nucleophilic substitution reactions can occur at the guanosine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the guanosine moiety.
Wissenschaftliche Forschungsanwendungen
2’,5’-Cyclic methylphosphonate guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling pathways and as a potential modulator of enzymatic activity.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It can be used in the development of novel materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2’,5’-Cyclic methylphosphonate guanosine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in nucleotide metabolism and signaling pathways. For instance, it may inhibit or activate certain kinases or phosphatases, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3’-Cyclic monophosphate guanosine
- 3’,5’-Cyclic monophosphate guanosine
- 2’,5’-Cyclic adenosine monophosphate
Uniqueness
2’,5’-Cyclic methylphosphonate guanosine is unique due to the presence of the methylphosphonate group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interaction with biological targets compared to other cyclic nucleotides.
Eigenschaften
Molekularformel |
C11H14N5O6P |
|---|---|
Molekulargewicht |
343.23 g/mol |
IUPAC-Name |
2-amino-9-[(1R,6S,8R,9S)-9-hydroxy-3-methyl-3-oxo-2,4,7-trioxa-3λ5-phosphabicyclo[4.2.1]nonan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N5O6P/c1-23(19)20-2-4-6(17)7(22-23)10(21-4)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H3,12,14,15,18)/t4-,6-,7+,10+,23?/m0/s1 |
InChI-Schlüssel |
ZDPNTAKVPGFCEM-ARHPKTKOSA-N |
Isomerische SMILES |
CP1(=O)OC[C@H]2[C@@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O |
Kanonische SMILES |
CP1(=O)OCC2C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




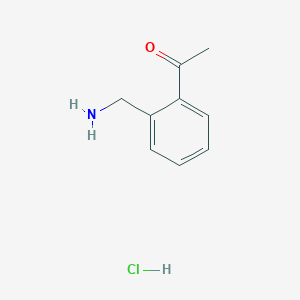
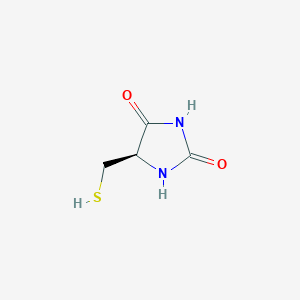
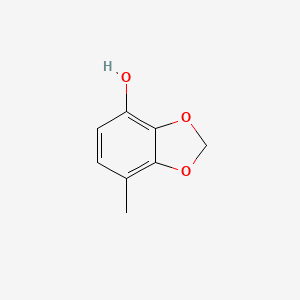
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)

![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)

